Cas no 22996-20-9 (Benzenemethanol,4-iodo-2-nitro-)
Benzenemethanol,4-iodo-2-nitro- Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanol,4-iodo-2-nitro-
- (4-iodo-2-nitrophenyl)methanol
- 2-Nitro-4-iodbenzylalkohol
- Benzenemethanol,4-iodo-2-nitro
- SCHEMBL888064
- DTXSID60696842
- 4-iodo-2-nitrobenzyl alcohol
- 22996-20-9
- MFCD08669893
-
- MDL: MFCD08669893
- Inchi: 1S/C7H6INO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-3,10H,4H2
- InChI Key: DMOPRQSYYMKIHH-UHFFFAOYSA-N
- SMILES: IC1C=CC(CO)=C(C=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 278.93900
- Monoisotopic Mass: 278.939
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 66Ų
Experimental Properties
- PSA: 66.05000
- LogP: 2.21490
Benzenemethanol,4-iodo-2-nitro- Customs Data
- HS CODE:2906299090
- Customs Data:
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
Benzenemethanol,4-iodo-2-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB555727-1 g |
4-Iodo-2-nitrobenzyl alcohol; . |
22996-20-9 | 1g |
€220.60 | 2023-06-14 | ||
| abcr | AB555727-5 g |
4-Iodo-2-nitrobenzyl alcohol; . |
22996-20-9 | 5g |
€556.20 | 2023-06-14 | ||
| Alichem | A014001418-250mg |
4-Iodo-2-nitrobenzyl alcohol |
22996-20-9 | 97% | 250mg |
$480.00 | 2023-09-02 | |
| Alichem | A014001418-500mg |
4-Iodo-2-nitrobenzyl alcohol |
22996-20-9 | 97% | 500mg |
$863.90 | 2023-09-02 | |
| Alichem | A014001418-1g |
4-Iodo-2-nitrobenzyl alcohol |
22996-20-9 | 97% | 1g |
$1490.00 | 2023-09-02 | |
| eNovation Chemicals LLC | Y1250811-1g |
4-IODO-2-NITROBENZYL ALCOHOL |
22996-20-9 | 95% | 1g |
$150 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1250811-5g |
4-IODO-2-NITROBENZYL ALCOHOL |
22996-20-9 | 95% | 5g |
$310 | 2024-06-06 | |
| abcr | AB555727-250mg |
4-Iodo-2-nitrobenzyl alcohol; . |
22996-20-9 | 250mg |
€122.10 | 2025-02-16 | ||
| abcr | AB555727-1g |
4-Iodo-2-nitrobenzyl alcohol; . |
22996-20-9 | 1g |
€156.40 | 2025-02-16 | ||
| eNovation Chemicals LLC | Y1250811-1g |
4-IODO-2-NITROBENZYL ALCOHOL |
22996-20-9 | 95% | 1g |
$150 | 2025-02-27 |
Benzenemethanol,4-iodo-2-nitro- Suppliers
Benzenemethanol,4-iodo-2-nitro- Related Literature
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on Benzenemethanol,4-iodo-2-nitro-
Benzenemethanol, 4-iodo-2-nitro- (CAS No. 22996-20-9): A Versatile Intermediate in Modern Chemical Synthesis
Benzenemethanol, 4-iodo-2-nitro-, identified by its Chemical Abstracts Service (CAS) number 22996-20-9, is a significant intermediate in the realm of organic synthesis. This compound, featuring a nitro and an iodine substituent on a benzene ring with a hydroxymethyl group, exhibits remarkable reactivity and utility in pharmaceutical and agrochemical applications. Its unique structural properties make it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The presence of both the nitro and iodine functional groups on the benzene ring imparts distinct chemical characteristics to Benzenemethanol, 4-iodo-2-nitro-. The nitro group is electron-withdrawing, which can influence the reactivity of adjacent positions on the aromatic ring, while the iodine atom serves as a good leaving group in nucleophilic substitution reactions. This combination makes the compound particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are fundamental in constructing biaryl structures found in many biologically active compounds.
In recent years, there has been growing interest in the applications of Benzenemethanol, 4-iodo-2-nitro- in the synthesis of pharmaceuticals. For instance, researchers have leveraged its reactivity to develop new methodologies for constructing complex heterocyclic scaffolds. These scaffolds are often essential components of drugs targeting various diseases, including cancer and infectious disorders. The ability to efficiently functionalize this intermediate allows chemists to explore diverse structural motifs with potential therapeutic benefits.
One notable area where Benzenemethanol, 4-iodo-2-nitro- has shown promise is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases. By using this compound as a precursor, scientists have been able to develop novel inhibitors that selectively target specific kinases. These inhibitors have shown promise in preclinical studies and are being evaluated for their efficacy in treating conditions such as cancer and inflammatory diseases.
The agrochemical industry also benefits from the utility of Benzenemethanol, 4-iodo-2-nitro-. Its structural features allow for the synthesis of herbicides and pesticides with improved efficacy and selectivity. For example, derivatives of this compound have been investigated for their ability to inhibit key enzymes involved in plant growth regulation. Such findings hold promise for developing more sustainable agricultural practices by providing farmers with potent tools to manage pests and weeds while minimizing environmental impact.
The synthetic versatility of Benzenemethanol, 4-iodo-2-nitro- extends beyond pharmaceuticals and agrochemicals. It has been employed in materials science for the development of advanced polymers and liquid crystals. The ability to introduce specific functional groups into these materials allows for tuning their properties, making them suitable for applications such as organic electronics and optoelectronic devices. This interdisciplinary approach highlights the broad utility of this compound across different scientific domains.
In conclusion, Benzenemethanol, 4-iodo-2-nitro- (CAS No. 22996-20-9) is a multifaceted intermediate with significant applications in modern chemical synthesis. Its unique structural features enable diverse synthetic transformations, making it indispensable in pharmaceutical research, agrochemical development, and materials science. As our understanding of its reactivity continues to evolve, so too will its role in advancing scientific innovation across multiple industries.
22996-20-9 (Benzenemethanol,4-iodo-2-nitro-) Related Products
- 66424-92-8((5-Methyl-2-nitrophenyl)methanol)
- 41252-97-5(4-iodo-1-methyl-2-nitro-benzene)
- 4102-38-9(1-Iodo-2,4-dimethyl-5-nitrobenzene)
- 612-25-9((2-nitrophenyl)methanol)
- 95192-58-8(Benzoic acid,4-iodo-2,6-dinitro-)
- 41252-98-6(1-Iodo-2-methyl-3-nitrobenzene)
- 80866-76-8(3-Methyl-2-nitrobenzyl Alcohol)
- 52415-00-6(4-Iodo-2-methyl-1-nitrobenzene)
- 116529-62-5(4-Iodo-2-nitrobenzoic acid)
- 56404-21-8(1-Iodo-2,4-dimethyl-3-nitrobenzene)